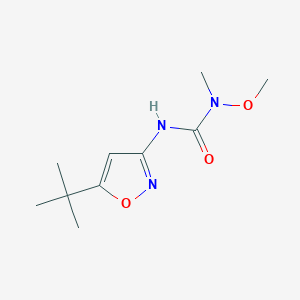
N'-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea
Cat. No. B8549414
Key on ui cas rn:
55808-30-5
M. Wt: 227.26 g/mol
InChI Key: IMIXYLFTWDRFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04183856
Procedure details


Using 3-amino-5-t-butylisoxazole and N-methoxy-N-methylcarbamoyl chloride, the reaction is run as in Example 1, whereby 1-methoxy-1-methyl-3-(5-t-butyl-3-isoxazolyl)urea is obtained. Yield is 94.7%. Melting point is 106.0° to 107.0° C.


Yield
94.7%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[O:4][N:3]=1.[CH3:11][O:12][N:13]([CH3:17])[C:14](Cl)=[O:15]>>[CH3:11][O:12][N:13]([CH3:17])[C:14]([NH:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[O:4][N:3]=1)=[O:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NOC(=C1)C(C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CON(C(=O)Cl)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CON(C(=O)NC1=NOC(=C1)C(C)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 94.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
